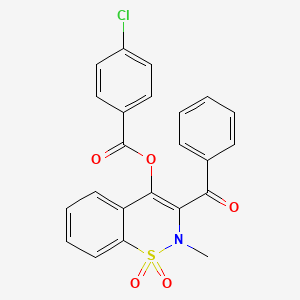![molecular formula C20H18F3N3O3S3 B11578621 Ethyl 4,5-dimethyl-2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B11578621.png)
Ethyl 4,5-dimethyl-2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4,5-DIMETHYL-2-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their significant roles in organic electronics and medicinal chemistry due to their unique electronic properties and biological activities.
Métodos De Preparación
The synthesis of ETHYL 4,5-DIMETHYL-2-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The 4,5-dimethyl groups can be introduced via Friedel-Crafts alkylation, while the ethyl ester group can be added through esterification reactions.
Attachment of the pyrimidine and thiophene moieties: This step involves nucleophilic substitution reactions where the thiophene ring is functionalized with the pyrimidine and thiophene groups.
Final assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing catalysts and controlled reaction conditions to streamline the process.
Análisis De Reacciones Químicas
ETHYL 4,5-DIMETHYL-2-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the ester or amide functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrimidine rings, using reagents like halogens or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Aplicaciones Científicas De Investigación
ETHYL 4,5-DIMETHYL-2-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Organic Electronics: Due to its thiophene and pyrimidine components, it can be used in the development of organic semiconductors for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives and pyrimidine-based molecules. For example:
Thiophene-2-carboxylate: A simpler thiophene derivative used in organic synthesis.
4,5-Dimethylthiophene: A thiophene derivative with similar electronic properties but lacking the pyrimidine and trifluoromethyl groups.
2-(Trifluoromethyl)pyrimidine: A pyrimidine derivative with applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C20H18F3N3O3S3 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
ethyl 4,5-dimethyl-2-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18F3N3O3S3/c1-4-29-18(28)16-10(2)11(3)32-17(16)26-15(27)9-31-19-24-12(13-6-5-7-30-13)8-14(25-19)20(21,22)23/h5-8H,4,9H2,1-3H3,(H,26,27) |
Clave InChI |
AEMDSFOMGNGECO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline](/img/structure/B11578549.png)
![(3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11578559.png)
![6-(4-ethoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578566.png)
![7-(Tert-butyl)-2-(2-hydroxy-3-methoxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B11578567.png)
![2-(5-Methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578569.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578575.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide](/img/structure/B11578577.png)

![2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578591.png)
![N,N-diethyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578595.png)
![4,4-dimethyl-N-(2-phenylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11578597.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B11578604.png)
![N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide](/img/structure/B11578608.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578611.png)
